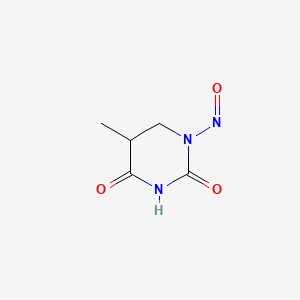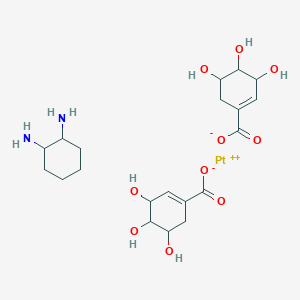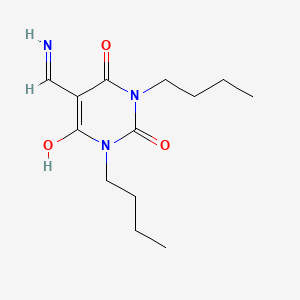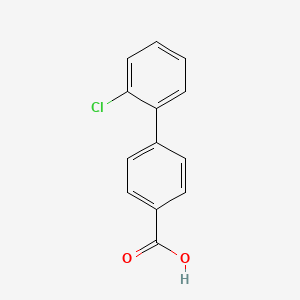
2'-Chloro-biphenyl-4-carboxylic acid
Descripción general
Descripción
2’-Chloro-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.66 g/mol . The IUPAC name for this compound is 4-(2-chlorophenyl)benzoic acid .
Synthesis Analysis
The synthesis of Biphenyl 4-carboxylic acid has been prepared by the reaction of 3a-j with chloro acetyl chloride in the presence of triethyl amine . The products have been characterized by elemental analysis, IR, 1H NMR, and mass spectra .Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C13H9ClO2/c14-12-4-2-1-3-11 (12)9-5-7-10 (8-6-9)13 (15)16/h1-8H, (H,15,16) . The Canonical SMILES representation is C1=CC=C (C (=C1)C2=CC=C (C=C2)C (=O)O)Cl . Chemical Reactions Analysis
The compound has been involved in the synthesis of various derivatives, including hydrazide-hydrazones . These derivatives were characterized by CHN analysis, IR, and 1H NMR spectral data .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 382.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 62.7±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Metal-Organic Frameworks (MOFs)
2’-Chloro-biphenyl-4-carboxylic acid: is utilized in the synthesis of nickel-based MOFs. These frameworks are notable for their tunable pore sizes, which are achieved through controlled synthesis conditions. The resulting MOFs exhibit high performance in supercapacitors, with a specific capacitance of 488 F·g^−1, and show excellent cycling stability .
Nanotechnology Applications
In nanotechnology, carboxylic acids like 2’-Chloro-biphenyl-4-carboxylic acid are employed as surface modifiers. They assist in the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, such as multi-walled carbon nanotubes (MWCNTs). This modification enhances the interaction with other materials and can be pivotal in creating nanocomposites for various applications .
Development of Liquid Crystal Polymers
This compound serves as a key component in the development of nematic aromatic polyesters. These polyesters are valuable in the creation of liquid crystal polymers, which have potential applications in electronics, optical devices, automotive parts, and textiles .
Organic Synthesis
2’-Chloro-biphenyl-4-carboxylic acid: is active in organic reactions, including substitution, elimination, and coupling. Its polar chemical structure allows it to interact easily with other polar compounds, forming bridges of hydrogen and obtaining high boiling points. This makes it a versatile reagent in the synthesis of small molecules and macromolecules .
Peptide Binding and Recognition
The compound has been identified in the context of peptide sequences that recognize and bind different nanomaterial surfaces. This ability is crucial for the screening and identification of peptides that can bind to a wide range of substrates, including metallic, metal oxide, mineral, and polymer substrates .
Electrochemical Energy Storage
As mentioned in the MOFs application, 2’-Chloro-biphenyl-4-carboxylic acid -based MOFs can be synthesized for use in supercapacitors. These supercapacitors bridge the gap between conventional capacitors and batteries, offering long lifetimes, high power densities, and fast charging-discharging rates, which are essential for applications ranging from portable electronic products to vehicle parts .
Mecanismo De Acción
Target of Action
Similar compounds have been known to inhibit cell death by blocking the voltage-dependent anion channel (vdac) and preventing the release of certain molecules .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The compound might interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential to inhibit cell death suggests it may influence pathways related to apoptosis .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
It’s known that similar compounds can inhibit cell death , suggesting that 2’-Chloro-biphenyl-4-carboxylic acid may have similar effects.
Action Environment
It’s known that the compound should be stored in a dry, well-ventilated environment with the lid securely closed .
Propiedades
IUPAC Name |
4-(2-chlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYKBXXCYCXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191490 | |
| Record name | F 1893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3808-93-3 | |
| Record name | F 1893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | F 1893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


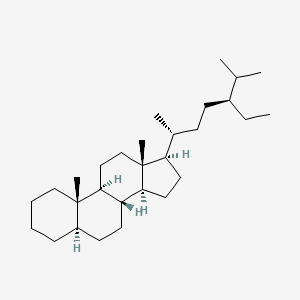

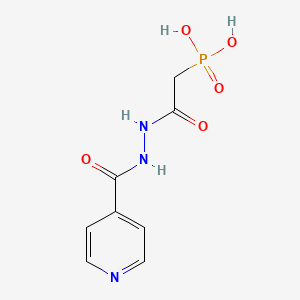
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)



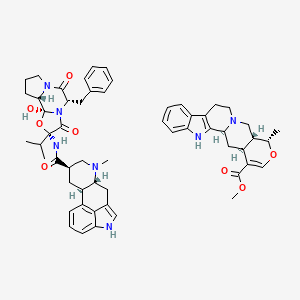
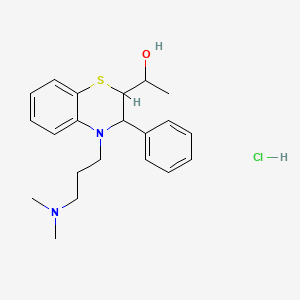

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
